4-(4-Acetylphenyl)morpholin-3-one
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4-(4-acetylphenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9(14)10-2-4-11(5-3-10)13-6-7-16-8-12(13)15/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLUIUFXYBZLCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCOCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697366 | |
| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260803-93-7 | |
| Record name | 4-(4-Acetylphenyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In Vitro Evaluation of 4-(4-Acetylphenyl)morpholin-3-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. Its favorable physicochemical and metabolic properties have cemented its role in the development of drugs with a wide spectrum of activities, including anticancer and anti-inflammatory effects.[1] The introduction of a 4-acetylphenyl substituent to the morpholin-3-one core presents a compelling opportunity for the discovery of novel therapeutic agents. The 4-acetylphenyl group is a feature of other compounds that have demonstrated promising anticancer properties.[2] This technical guide provides a comprehensive framework for the in vitro evaluation of 4-(4-acetylphenyl)morpholin-3-one derivatives, offering a strategic approach for researchers and drug development professionals to unlock the therapeutic potential of this novel chemical space. While extensive research on this specific class of derivatives is not yet widely published, this guide synthesizes insights from structurally related compounds to propose a robust and logical in vitro testing cascade.
A Proposed Synthetic Pathway
The synthesis of 4-(4-acetylphenyl)morpholin-3-one derivatives can be envisioned through a multi-step process, leveraging established chemical reactions. A plausible route, adapted from the synthesis of structurally similar compounds, is outlined below.[3][4][5][6] This proposed synthesis provides a foundation for accessing a library of derivatives for subsequent biological evaluation.
A key intermediate, 4-(4-aminophenyl)morpholin-3-one, is a known precursor in the synthesis of other pharmacologically active agents.[3][4] The synthesis of the target 4-(4-acetylphenyl)morpholin-3-one could potentially be achieved through modifications of existing protocols for related compounds.
A Strategic In Vitro Evaluation Cascade
The following sections detail a proposed cascade of in vitro assays designed to comprehensively characterize the potential anticancer and anti-inflammatory activities of 4-(4-acetylphenyl)morpholin-3-one derivatives.
I. Anticancer Activity Evaluation
The presence of the 4-acetylphenyl moiety suggests a potential for anticancer activity.[2][7] A systematic in vitro evaluation is crucial to identify and characterize the cytotoxic and apoptotic effects of these novel derivatives.
The initial step in assessing anticancer potential is to determine the cytotoxic effects of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[8]
Experimental Protocol: MTT Assay
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, DLD1 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[9]
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 4-(4-acetylphenyl)morpholin-3-one derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each compound using non-linear regression analysis.
-
Compounds exhibiting significant cytotoxicity in the primary screen should be further investigated to determine their mechanism of cell death. A key pathway is apoptosis, or programmed cell death, which is often mediated by the activation of caspases. The Caspase-Glo® 3/7 Assay is a sensitive and specific method for detecting the activity of caspase-3 and -7, key executioner caspases in the apoptotic cascade.[10]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cancer cells in white-walled 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with the test compounds at their IC50 concentrations (determined from the MTT assay) for 24 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Express the results as the fold-change in caspase-3/7 activity relative to the vehicle control.
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Anticancer Screening Workflow
A streamlined workflow for the in vitro anticancer evaluation of novel compounds.
II. Anti-inflammatory Activity Evaluation
The morpholine moiety is a well-established pharmacophore in compounds with anti-inflammatory properties.[11][1][12] Therefore, it is logical to investigate the potential of 4-(4-acetylphenyl)morpholin-3-one derivatives to modulate inflammatory pathways.
A common in vitro model for inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), which leads to the production of pro-inflammatory mediators such as nitric oxide (NO). The Griess assay is a straightforward and widely used method to quantify NO production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant.[12]
Experimental Protocol: Nitric Oxide (NO) Assay
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control, an LPS-only control, and a positive control (e.g., dexamethasone).
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and express the results as the percentage of NO inhibition compared to the LPS-only control.
-
To further elucidate the anti-inflammatory mechanism, it is beneficial to assess the direct inhibitory effect of the compounds on key inflammatory enzymes. Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation. An in vitro COX-2 inhibition assay can determine the specific activity of the compounds against this target.[13]
Experimental Protocol: COX-2 Inhibition Assay
This assay is typically performed using a commercially available kit that measures the peroxidase activity of COX-2.
-
Reagent Preparation:
-
Prepare the assay buffer, heme, and COX-2 enzyme solution according to the kit manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Add the test compounds at various concentrations. Include a vehicle control and a selective COX-2 inhibitor as a positive control (e.g., celecoxib).
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
Incubate the plate at 37°C for the time specified in the kit protocol.
-
-
Detection:
-
Stop the reaction and measure the product formation (e.g., prostaglandin E2) using the detection method provided in the kit (often a colorimetric or fluorescent readout).
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value for COX-2 inhibition.
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NF-κB Signaling Pathway
The canonical NF-κB signaling pathway, a key regulator of inflammation.
Data Presentation and Interpretation
The quantitative data generated from these assays should be systematically organized for clear interpretation and comparison.
Table 1: Hypothetical Cytotoxicity Data for 4-(4-Acetylphenyl)morpholin-3-one Derivatives
| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) | DLD1 IC50 (µM) |
| Derivative 1 | >100 | 85.2 | >100 |
| Derivative 2 | 12.5 | 25.1 | 18.7 |
| Derivative 3 | 5.6 | 8.9 | 7.2 |
| Doxorubicin | 0.8 | 1.2 | 0.9 |
Table 2: Hypothetical Anti-inflammatory Activity Data for 4-(4-Acetylphenyl)morpholin-3-one Derivatives
| Compound ID | NO Inhibition at 50 µM (%) | COX-2 Inhibition IC50 (µM) |
| Derivative 1 | 15.3 | >100 |
| Derivative 2 | 68.9 | 15.4 |
| Derivative 3 | 85.2 | 5.8 |
| Dexamethasone | 92.1 | N/A |
| Celecoxib | N/A | 0.5 |
Conclusion: A Path Forward
This technical guide outlines a comprehensive and scientifically rigorous approach to the in vitro evaluation of 4-(4-acetylphenyl)morpholin-3-one derivatives. By employing a strategic cascade of assays, researchers can efficiently assess the potential of these novel compounds as both anticancer and anti-inflammatory agents. The detailed protocols and workflows provided herein serve as a self-validating system, ensuring the generation of reliable and reproducible data. The insights gained from these in vitro studies will be instrumental in guiding lead optimization efforts and advancing the most promising candidates toward further preclinical development. The exploration of this novel chemical scaffold holds significant promise for the discovery of next-generation therapeutics.
References
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MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). Guidelines for the in vitro determination of anti-inflammatory activity. Retrieved from [Link]
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ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
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IP.com. (n.d.). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
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MDPI. (2023). In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments. Retrieved from [Link]
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MDPI. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Contribution of the morpholine scaffold on the activity of.... Retrieved from [Link]
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The Ascendance of a Privileged Scaffold: A Technical Guide to 4-(4-Acetylphenyl)morpholin-3-one in Drug Discovery
For the attention of researchers, scientists, and drug development professionals, this guide elucidates the strategic value of the 4-(4-acetylphenyl)morpholin-3-one core. We will dissect its synthesis, explore its pharmacophoric significance, and present its application in the generation of targeted therapeutics, moving beyond a mere catalog of derivatives to an in-depth analysis of its utility as a foundational element in modern medicinal chemistry.
Introduction: The Strategic Imperative for Novel Scaffolds
In the landscape of contemporary drug discovery, the identification and exploitation of "privileged structures"—molecular scaffolds that are capable of binding to multiple, distinct biological targets—is a cornerstone of efficient lead generation. The morpholine moiety is a frequently utilized heterocycle in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] The morpholin-3-one adaptation of this scaffold introduces a lactam function, creating a rigidified structure with distinct electronic and steric properties. When coupled with a 4-acetylphenyl substituent, the resulting molecule, 4-(4-acetylphenyl)morpholin-3-one, emerges as a versatile and highly valuable starting point for the synthesis of targeted inhibitors, particularly within the domain of protein kinases.
This guide will provide a senior application scientist's perspective on the causality behind the selection of this scaffold, the practicalities of its synthesis and derivatization, and its demonstrated success in yielding potent and selective modulators of critical biological pathways.
Section 1: Synthesis and Chemical Properties of the Core Scaffold
The synthetic accessibility of a scaffold is a paramount consideration for its utility in a drug discovery program. While numerous patents describe the synthesis of the closely related 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant rivaroxaban, the synthesis of the acetyl-analogue follows a logical and adaptable pathway.[3][4] A common and industrially scalable approach involves a multi-step sequence starting from readily available precursors.
A Generalized Synthetic Protocol
A robust synthesis of the 4-(4-acetylphenyl)morpholin-3-one scaffold can be conceptualized through the synthesis of its nitro-precursor, 4-(4-nitrophenyl)morpholin-3-one. This intermediate is crucial as the nitro group can be readily reduced to an amine, which can then be acylated or subjected to other modifications.
Step 1: Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
An initial condensation reaction between 4-nitroaniline and 2-(2-chloroethoxy)acetic acid forms the key acetamide intermediate.[3] This step establishes the foundational C-N bond that will ultimately be part of the morpholinone ring.
Step 2: Intramolecular Cyclization to form 4-(4-nitrophenyl)morpholin-3-one
The acetamide is then subjected to an intramolecular cyclization. This is typically achieved in the presence of a base, which facilitates the nucleophilic attack of the amide nitrogen onto the carbon bearing the chloro group, closing the six-membered ring.[3]
Step 3: Reduction of the Nitro Group
The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amine to yield 4-(4-aminophenyl)morpholin-3-one. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[5][6]
Step 4: Acetylation of the Aniline
The resulting 4-(4-aminophenyl)morpholin-3-one can then be selectively acetylated on the aniline nitrogen to yield the target scaffold, 4-(4-acetylphenyl)morpholin-3-one. This is typically achieved using acetic anhydride or acetyl chloride in the presence of a suitable base.
Experimental Protocol: A Representative Synthesis of 4-(4-aminophenyl)morpholin-3-one via Catalytic Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one [6]
-
Reaction Setup: A suspension of 4-(4-nitrophenyl)morpholin-3-one (6.7 g) in water (60 g) is prepared in a pressure-rated reaction vessel.
-
Catalyst Addition: A 5% palladium on activated carbon catalyst (340 mg) is added to the suspension.
-
Hydrogenation: The vessel is sealed and purged with hydrogen gas. The mixture is heated to 90°C with stirring under a hydrogen pressure of 8 bar.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to confirm the consumption of the starting material. The reaction is typically complete within 1.5 to 2 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate containing the product is then processed for purification, which may involve crystallization or chromatography.
Caption: Generalized synthetic pathway to the target scaffold.
Section 2: The Morpholin-3-one Scaffold: A Privileged Element in Drug Design
The decision to employ the 4-(4-acetylphenyl)morpholin-3-one scaffold is underpinned by a deep understanding of its inherent physicochemical and pharmacological properties. The morpholine ring is a "privileged" structure in medicinal chemistry due to its favorable impact on a molecule's pharmacokinetic profile.[1][2]
Physicochemical Advantages
-
Enhanced Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often improves the aqueous solubility of the parent molecule. This is a critical parameter for oral bioavailability.[7]
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to an improved in vivo half-life of the drug candidate.[8]
-
Favorable Conformation: The chair-like conformation of the morpholin-3-one ring provides a rigid and defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
The Role of the Acetylphenyl Group
The 4-acetylphenyl substituent is not merely a synthetic handle but plays a crucial role in the pharmacophore of many kinase inhibitors.
-
Hydrogen Bonding: The acetyl group provides a key hydrogen bond acceptor site, which can interact with backbone amide protons in the hinge region of many kinase active sites.
-
Vector for Further Derivatization: The acetyl group can be readily modified to introduce further diversity. For example, it can be reduced to a secondary alcohol, converted to an oxime, or used as a point of attachment for larger substituents to explore deeper pockets of the target protein.
Caption: Key pharmacophoric contributions of the scaffold.
Section 3: Application in Kinase Inhibitor Drug Discovery
The true value of the 4-(4-acetylphenyl)morpholin-3-one scaffold is realized in its application as a core for potent and selective kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[9]
Case Study: Phosphatidylinositol 3-Kinase (PI3K) Inhibitors
The PI3K/Akt signaling pathway is frequently deregulated in human cancers, making PI3K a prime target for therapeutic intervention. A series of 4-morpholinopyrrolopyrimidine derivatives have been synthesized and evaluated as inhibitors of PI3Kα and mTOR.[9] In these series, the morpholine moiety is crucial for activity, and modifications on the phenyl ring attached to the morpholine nitrogen have a significant impact on potency and selectivity. While not the exact acetylphenyl derivative, these studies underscore the importance of the substituted phenyl-morpholinone core.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Growth Inhibition (MDA361, GI50, nM) |
| Compound 9 | 1.8 | >1000 | 180 |
| Compound 46 | 1.6 | 3.8 | 3 |
| Compound 48 | 2.9 | 1.8 | 5 |
| Data synthesized from Chen et al., J. Med. Chem. 2010, 53, 11, 4449–4459.[9] |
The structure-activity relationship (SAR) from this work demonstrates that small modifications to the phenyl ring can tune the selectivity between PI3Kα and mTOR, highlighting the utility of the 4-phenylmorpholine scaffold in generating both selective and dual inhibitors.
Case Study: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A series of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][10][11][12]triazines have been developed as potent VEGFR-2 kinase inhibitors.[13] The SAR studies in this work revealed that the incorporation of a basic amino group on the pyrrolotriazine nucleus mitigated the glucuronidation of the phenol group, a common metabolic liability. This exemplifies how the core scaffold can be strategically modified to improve the metabolic profile of a drug candidate.
Conclusion and Future Perspectives
The 4-(4-acetylphenyl)morpholin-3-one scaffold represents a confluence of desirable properties for a drug discovery platform: synthetic tractability, favorable physicochemical characteristics, and a proven track record in generating potent and selective inhibitors of key biological targets. Its rigid conformation, coupled with the strategic placement of hydrogen bond acceptors and a vector for further derivatization, makes it an exemplary starting point for structure-based drug design.
Future work with this scaffold will likely focus on its application to a broader range of kinase targets, as well as its use in the development of covalent and allosteric inhibitors. The continued exploration of modifications to both the morpholinone and the acetylphenyl portions of the molecule will undoubtedly yield novel drug candidates with improved efficacy and safety profiles. This technical guide serves as a testament to the enduring value of rational scaffold design in the pursuit of next-generation therapeutics.
References
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Acta Crystallographica Section E: Crystallographic Communications. 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Available from: [Link]
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Spectroscopic Profile of 4-(4-Acetylphenyl)morpholin-3-one: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive, predicted spectroscopic profile of 4-(4-Acetylphenyl)morpholin-3-one, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by empirical data from structurally analogous compounds, to construct a reliable set of predicted spectral data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing 4-(4-Acetylphenyl)morpholin-3-one in synthetic and analytical workflows.
Introduction and Rationale
4-(4-Acetylphenyl)morpholin-3-one is a substituted morpholinone derivative. The morpholinone scaffold is a key structural motif in a variety of biologically active compounds. The addition of an acetylphenyl group at the 4-position introduces functionalities that can significantly influence the molecule's chemical properties and potential biological interactions. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of such molecules.
Due to the current lack of published experimental spectra for 4-(4-Acetylphenyl)morpholin-3-one, this guide employs a predictive approach. By systematically analyzing the spectroscopic data of closely related analogs, including 4-phenylmorpholin-3-one, 4-(4-aminophenyl)morpholin-3-one, and 4'-aminoacetophenone, we can deduce the expected spectral characteristics of the title compound with a high degree of confidence. This methodology relies on the well-established principles of substituent effects on chemical shifts in NMR, group frequencies in IR, and fragmentation patterns in MS.
Molecular Structure and Key Features for Spectroscopic Analysis
The structure of 4-(4-Acetylphenyl)morpholin-3-one, with key atomic numbering for NMR assignments, is presented below.
Caption: Molecular structure of 4-(4-Acetylphenyl)morpholin-3-one with atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the aromatic ring and the characteristic signals of the morpholinone moiety. The acetyl group is an electron-withdrawing group, which will deshield the protons on the phenyl ring, particularly those in the ortho and para positions relative to the morpholinone nitrogen.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |
| ~8.00 | d | 2H | H-3', H-5' | The acetyl group is strongly electron-withdrawing, causing a significant downfield shift for the ortho protons. This is comparable to the chemical shift of the corresponding protons in 4-bromoacetophenone (δ 7.83-7.84 ppm) and acetophenone (δ 7.96 ppm).[1][2] |
| ~7.50 | d | 2H | H-2', H-6' | These protons are ortho to the morpholinone nitrogen and meta to the acetyl group. The electron-donating effect of the nitrogen is counteracted by the withdrawing effect of the lactam carbonyl and the acetyl group, leading to a downfield shift compared to 4-phenylmorpholin-3-one (δ 7.34-7.27 ppm).[3] |
| ~4.40 | s | 2H | H-2 | The methylene protons adjacent to the lactam carbonyl are expected to be a singlet. The chemical shift is predicted to be slightly downfield from that in 4-phenylmorpholin-3-one (δ 4.35 ppm) due to the overall electron-withdrawing nature of the acetylphenyl group.[3] |
| ~4.10 | t | 2H | H-6 | These methylene protons are adjacent to the ring oxygen and are expected to appear as a triplet. Their chemical shift should be similar to that in 4-phenylmorpholin-3-one (δ 4.04 ppm).[3] |
| ~3.80 | t | 2H | H-5 | The methylene protons adjacent to the nitrogen are also expected to be a triplet. Their chemical shift is predicted based on the corresponding protons in 4-phenylmorpholin-3-one (δ 3.77 ppm).[3] |
| ~2.60 | s | 3H | -COCH₃ | The methyl protons of the acetyl group typically appear as a sharp singlet in this region, similar to acetophenone (δ 2.61 ppm) and 4-bromoacetophenone (δ 2.60 ppm).[1][2] |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is derived from the additive effects of the substituents on the aromatic ring and the known chemical shifts of the morpholinone and acetyl moieties.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |
| ~197.5 | C=O (acetyl) | The ketone carbonyl carbon is expected in this region, consistent with acetophenone (δ 198.2 ppm) and 4-bromoacetophenone (δ 197.1 ppm).[1][2] |
| ~168.0 | C-3 (lactam C=O) | The amide carbonyl of the morpholinone ring is expected here. |
| ~142.0 | C-1' | The ipso-carbon attached to the nitrogen is shifted downfield. |
| ~136.0 | C-4' | The ipso-carbon attached to the acetyl group will also be downfield. |
| ~129.5 | C-3', C-5' | These aromatic carbons are ortho to the acetyl group. |
| ~120.0 | C-2', C-6' | These aromatic carbons are meta to the acetyl group. |
| ~67.0 | C-6 | The carbon adjacent to the ring oxygen. This is a characteristic shift for the morpholine scaffold.[4] |
| ~49.0 | C-5 | The carbon adjacent to the nitrogen. |
| ~48.0 | C-2 | The carbon adjacent to the lactam carbonyl. |
| ~26.5 | -COCH₃ | The methyl carbon of the acetyl group, similar to acetophenone (δ 26.6 ppm).[2] |
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups. The positions of these bands are sensitive to the electronic environment.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1685 | Strong | C=O stretch (aromatic ketone) | Aromatic ketones typically show a strong C=O stretch in the 1685-1665 cm⁻¹ region.[5] |
| ~1670 | Strong | C=O stretch (lactam) | The amide carbonyl in a six-membered ring is expected in this region. The conjugation with the phenyl ring can slightly lower the frequency. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on a benzene ring.[6] |
| ~2980-2850 | Medium | Aliphatic C-H stretch | From the methylene groups of the morpholinone ring.[6] |
| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch | Typical for substituted benzene rings. |
| ~1250 | Strong | C-N stretch (aromatic amine) | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
| ~1120 | Strong | C-O-C stretch | The ether linkage within the morpholinone ring will give a strong, characteristic absorption. |
Predicted Mass Spectrum and Fragmentation
Electron ionization mass spectrometry (EI-MS) of 4-(4-Acetylphenyl)morpholin-3-one is expected to produce a distinct molecular ion peak and several characteristic fragment ions.
Predicted Key MS Fragments
| m/z | Ion | Rationale |
| 219 | [M]⁺ | Molecular ion peak. |
| 204 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 176 | [M - COCH₃]⁺ | Cleavage of the acetyl group to form a stable acylium ion. |
| 120 | [C₈H₈O]⁺ | McLafferty rearrangement is a common fragmentation pathway for ketones.[7] |
| 118 | [C₇H₄NO]⁺ | Fragmentation of the morpholinone ring. |
| 43 | [CH₃CO]⁺ | Acetyl cation, which is a very common and often abundant fragment for acetyl-containing compounds. |
Proposed Fragmentation Pathway
A primary fragmentation pathway involves the alpha-cleavage of the acetyl group, a characteristic fragmentation for ketones.
Caption: Proposed primary fragmentation pathway for 4-(4-Acetylphenyl)morpholin-3-one in EI-MS.
Hypothetical Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for structural elucidation. The following are standard protocols that would be employed.
NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.
IR Spectroscopy
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and H₂O.
Mass Spectrometry
-
Introduce the sample into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) inlet.
-
For EI-MS, use a standard electron energy of 70 eV.
-
Record the mass spectrum over a suitable m/z range (e.g., 40-500 amu).
Conclusion
This guide provides a detailed, predicted spectroscopic profile for 4-(4-Acetylphenyl)morpholin-3-one based on a thorough analysis of structurally related compounds and fundamental spectroscopic principles. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein should serve as a robust reference for the identification and characterization of this compound in research and development settings. It is anticipated that these predictions will closely align with experimental data when it becomes available.
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Preliminary Toxicity Assessment of 4-(4-Acetylphenyl)morpholin-3-one: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicity assessment of the novel compound, 4-(4-Acetylphenyl)morpholin-3-one. In the absence of specific toxicological data for this molecule, this document outlines a structured, tiered approach leveraging in silico predictive modeling and established in vitro assays. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage safety evaluation of new chemical entities. The methodologies described herein are grounded in established scientific principles and regulatory guidelines to ensure a robust and reliable preliminary risk assessment.
Introduction: The Rationale for Assessment
4-(4-Acetylphenyl)morpholin-3-one is a synthetic organic compound with a morpholinone core. While specific applications for this molecule are not yet extensively documented, its structural similarity to key pharmaceutical intermediates, such as 4-(4-aminophenyl)morpholin-3-one, a precursor to the anticoagulant Rivaroxaban, suggests its potential utility in medicinal chemistry and drug discovery.[1][2][3] The morpholine moiety is often incorporated into drug candidates to improve solubility and metabolic stability.[2] Given its potential for further development, a proactive preliminary toxicity assessment is crucial for identifying any potential safety liabilities early in the research and development process. This guide outlines a cost-effective, multi-pronged strategy for an initial safety evaluation.
Tiered Approach to Preliminary Toxicity Assessment
A tiered approach to toxicity testing allows for a systematic and resource-efficient evaluation of a new chemical entity. This strategy begins with computational methods and progresses to more complex biological assays, with decision gates at each stage.
Caption: A tiered workflow for the preliminary toxicity assessment of a novel compound.
Tier 1: In Silico Toxicity Prediction
Before embarking on wet-lab experiments, in silico tools provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule.[4][5] These predictions are based on computational models trained on large datasets of known compounds.
Recommended In Silico Tools
Several open-access and commercial platforms are available for ADMET prediction.[4] For this assessment, we recommend utilizing at least two different platforms to cross-validate the predictions.
-
ADMET-AI: A web-based platform that uses machine learning models to predict a wide range of ADMET properties.[6]
-
ADMET Predictor®: A comprehensive software for predicting over 175 properties, including toxicity endpoints like Ames mutagenicity.[7]
-
ADMETlab 2.0: An online platform for accurate and comprehensive prediction of ADMET profiles.
Key Parameters for Prediction
The following parameters should be predicted for 4-(4-Acetylphenyl)morpholin-3-one:
| Parameter | Description | Rationale |
| Aqueous Solubility | Predicts the solubility of the compound in water. | Poor solubility can affect bioavailability and the design of in vitro assays. |
| CYP450 Inhibition | Predicts the potential to inhibit key cytochrome P450 enzymes. | Inhibition of CYP enzymes can lead to drug-drug interactions. |
| hERG Inhibition | Predicts the potential to block the hERG potassium channel. | hERG channel blockage is a major cause of drug-induced cardiac arrhythmias.[8] |
| Ames Mutagenicity | Predicts the potential to cause mutations in bacterial DNA. | A positive prediction is an indicator of potential carcinogenicity.[9] |
| Hepatotoxicity | Predicts the potential to cause liver damage. | Drug-induced liver injury is a significant cause of drug attrition. |
| Oral Bioavailability | Estimates the fraction of an orally administered dose that reaches systemic circulation. | Provides an early indication of the compound's potential as an oral drug. |
Tier 2: In Vitro Toxicity Assays
In vitro assays are performed on cultured cells or tissues and provide the first biological evidence of a compound's potential toxicity.[10][11] These assays are crucial for validating the in silico predictions and providing quantitative data.
General Cell Culture Guidelines
To ensure the reliability and reproducibility of in vitro data, it is imperative to follow good cell culture practices.[12] This includes using cells from a reputable source, maintaining a sterile environment, and regularly testing for mycoplasma contamination. Cells should not be used beyond a certain passage number to avoid genetic drift.[12]
Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay
The NRU assay is a widely used method to assess cell viability. It is based on the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.
This assay provides a quantitative measure of the number of viable cells in a culture after exposure to the test compound. A reduction in neutral red uptake is indicative of cell death or a loss of membrane integrity. The IC50 value (the concentration that inhibits 50% of cell viability) is a key endpoint of this assay.[13]
-
Cell Seeding: Plate a suitable cell line (e.g., Balb/c 3T3 or normal human epidermal keratinocytes) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Exposure: Prepare a series of dilutions of 4-(4-Acetylphenyl)morpholin-3-one in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same solvent concentration used for the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).
-
Neutral Red Staining: Remove the compound-containing medium and wash the cells. Add medium containing neutral red and incubate for approximately 3 hours to allow for dye uptake.
-
Dye Extraction: Remove the staining solution, wash the cells, and add a destain solution to extract the dye from the lysosomes.
-
Absorbance Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used short-term assay to assess the mutagenic potential of a chemical.[9][14] It utilizes several strains of Salmonella typhimurium that have mutations in the gene required for histidine synthesis, rendering them unable to grow in a histidine-free medium.
This assay determines if a chemical can cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and grow on a histidine-free medium.[15] A positive result, indicated by a significant increase in the number of revertant colonies compared to the negative control, suggests that the compound is a mutagen and potentially a carcinogen.[9] The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[16]
-
Strain Selection: Use a panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA102) to detect different types of mutations.[16]
-
Preparation: Prepare dilutions of 4-(4-Acetylphenyl)morpholin-3-one.
-
Exposure: In separate tubes, mix the test compound dilutions, the bacterial culture, and either a buffer (for the test without metabolic activation) or the S9 mix (for the test with metabolic activation).[15]
-
Plating: Add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates. A dose-dependent increase of at least two-fold over the background is generally considered a positive result.
Cardiotoxicity Assessment: hERG Patch-Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.
The patch-clamp assay directly measures the effect of a compound on the hERG channel current in cells engineered to express this channel (e.g., CHO or HEK293 cells).[17] This provides a highly sensitive and specific assessment of the potential for a compound to cause cardiac arrhythmias.
-
Cell Preparation: Use cells stably expressing the hERG channel.
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.
-
Baseline Measurement: Record the baseline hERG current using a specific voltage protocol.
-
Compound Application: Perfuse the cell with a solution containing 4-(4-Acetylphenyl)morpholin-3-one at various concentrations.
-
Effect Measurement: Record the hERG current in the presence of the compound.
-
Positive Control: Apply a known hERG channel blocker (e.g., dofetilide or E-4031) as a positive control.[17][18]
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.
Data Interpretation and Decision Making
The data from the in silico and in vitro assessments should be integrated to form a preliminary toxicity profile of 4-(4-Acetylphenyl)morpholin-3-one.
| Assay | Favorable Outcome | Unfavorable Outcome (Potential Liability) |
| In Silico ADMET | No major predicted liabilities. | Predictions of hERG inhibition, mutagenicity, or hepatotoxicity. |
| Cytotoxicity (NRU) | IC50 > 30 µM | IC50 < 10 µM |
| Genotoxicity (Ames) | Negative in all strains (with and without S9). | Positive in one or more strains. |
| Cardiotoxicity (hERG) | IC50 > 30 µM | IC50 < 10 µM |
A favorable outcome in all assays suggests a low immediate risk and supports the progression of the compound to further studies. An unfavorable outcome in any of the key safety assays (Ames or hERG) should be considered a significant liability and may warrant discontinuation of the compound or significant medicinal chemistry efforts to mitigate the risk.
Conclusion
This guide provides a structured and scientifically rigorous framework for the preliminary toxicity assessment of 4-(4-Acetylphenyl)morpholin-3-one. By employing a tiered approach of in silico prediction followed by targeted in vitro assays, researchers can efficiently identify potential safety concerns at an early stage of development. This proactive approach to safety assessment is essential for making informed decisions and ultimately contributes to the development of safer chemical entities.
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- 17. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 18. fda.gov [fda.gov]
Application Note: High-Throughput Screening for Nrf2 Activators Using a Cell-Based Luciferase Reporter Assay
Introduction: The Nrf2 Pathway as a Therapeutic Target
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is a master regulator of the cellular antioxidant response.[1][2] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[1][3] This induction of antioxidant and detoxification enzymes is a key mechanism for cellular defense against oxidative damage, which is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[4][5][6] Consequently, the Nrf2 signaling pathway has emerged as a promising therapeutic target for the discovery of novel drugs that can enhance cellular defense mechanisms.[7]
This application note details a robust and reliable high-throughput screening (HTS) assay for the identification of novel activators of the Nrf2 pathway. The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an ARE. As a case study for a novel screening compound, we will refer to 4-(4-Acetylphenyl)morpholin-3-one, a compound with a morpholine scaffold present in various biologically active molecules.
Principle of the Assay
The core of this HTS assay is a genetically engineered cell line, typically a human hepatoma cell line like HepG2, which is stably transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple copies of the ARE.[3][8] When a compound, such as 4-(4-Acetylphenyl)morpholin-3-one, activates the Nrf2 pathway, the translocated Nrf2 binds to the ARE, inducing the transcription of the luciferase gene. The amount of luciferase produced is then quantified by adding a substrate, D-luciferin, which is converted into oxyluciferin in a reaction that generates a luminescent signal. The intensity of this light signal is directly proportional to the level of Nrf2 activation.[1][8]
The Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is the primary regulator of cellular responses to oxidative and electrophilic stress.
Figure 1: The Keap1-Nrf2 signaling pathway.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # |
| ARE-Luciferase Reporter Cell Line (e.g., HepG2) | BPS Bioscience | 60513 |
| DMEM, high glucose, GlutaMAX™ Supplement, pyruvate | Thermo Fisher Scientific | 10569010 |
| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| 4-(4-Acetylphenyl)morpholin-3-one | In-house library/supplier | N/A |
| Dimethyl sulfoxide (DMSO), Biotechnology Grade | Sigma-Aldrich | D2650 |
| ONE-Glo™ Luciferase Assay System | Promega | E6110 |
| 384-well solid white, flat-bottom, TC-treated plates | Corning | 3570 |
| Tert-butylhydroquinone (tBHQ) (Positive Control) | Sigma-Aldrich | 112941 |
Experimental Protocol
The following protocol is optimized for a 384-well plate format, suitable for automated high-throughput screening.
Workflow Overview
Figure 2: High-throughput screening workflow.
Step-by-Step Procedure
-
Cell Culture:
-
Culture the ARE-Luciferase HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days, ensuring they do not exceed 80% confluency to maintain optimal health and responsiveness.
-
-
Cell Seeding:
-
On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Perform a cell count and adjust the density to 2.5 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension (10,000 cells/well) into each well of a 384-well white, clear-bottom plate using an automated dispenser.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of 4-(4-Acetylphenyl)morpholin-3-one in 100% DMSO.
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient. A typical screening concentration is 10 µM.
-
For dose-response curves, a 10-point, 3-fold serial dilution is recommended.
-
Dilute the compounds in culture medium to the final desired concentration. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the culture medium from the cell plates and add 20 µL of the compound dilutions.
-
Include negative controls (0.5% DMSO in medium) and positive controls (e.g., 10 µM tBHQ).
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for Nrf2 activation and subsequent luciferase expression.[1]
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay Reagent to room temperature.
-
Add 20 µL of the ONE-Glo™ reagent to each well.
-
Incubate the plates at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Data Analysis
-
Normalization:
-
The raw luminescence data from each well is normalized to the controls on the same plate.
-
The activity is expressed as a percentage of the positive control (tBHQ) after subtracting the background (negative control).
-
Formula: Percent Activation = [ (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl) ] * 100
-
-
Hit Identification:
-
A "hit" is defined as a compound that produces a signal above a certain threshold, typically 3 standard deviations above the mean of the negative controls.
-
-
Dose-Response Analysis:
-
For confirmed hits, the dose-response data is fitted to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum efficacy.
-
Formula: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
Expected Results
The HTS assay is designed to be highly robust and reproducible. The following table provides expected values for key assay parameters.
| Parameter | Expected Value |
| Z'-factor | > 0.5 |
| Signal-to-Background Ratio | > 10 |
| Positive Control (10 µM tBHQ) EC50 | 5-15 µM |
| Hit Rate (Primary Screen) | 0.5 - 2% |
A successful screen will identify compounds like 4-(4-Acetylphenyl)morpholin-3-one that exhibit a concentration-dependent increase in luminescence, indicating activation of the Nrf2-ARE pathway.
Self-Validation and Troubleshooting
-
Z'-factor: This statistical parameter is calculated for each plate to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A value below 0.5 may suggest issues with reagent dispensing, cell viability, or compound precipitation.
-
Cytotoxicity: It is crucial to perform a counterscreen to identify compounds that may be cytotoxic, as this can lead to false negatives. A common method is to use a cell viability assay, such as CellTiter-Glo®, in parallel.
-
Luciferase Inhibition: Some compounds may directly inhibit the luciferase enzyme, leading to false negatives. A counterscreen with recombinant luciferase can identify such compounds.
Conclusion
The cell-based ARE-luciferase reporter assay described here provides a sensitive and reliable method for high-throughput screening of novel Nrf2 activators. This protocol, when applied to compounds such as 4-(4-Acetylphenyl)morpholin-3-one, can facilitate the discovery of new therapeutic agents for diseases associated with oxidative stress. The robust nature of the assay, combined with appropriate counterscreens, ensures the generation of high-quality, actionable data for drug discovery programs.
References
-
Xia, M., et al. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1229, 237-247. [Link]
-
Signosis. (n.d.). Antioxidant Pathway. Retrieved January 26, 2026, from [Link]
-
Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved January 26, 2026, from [Link]
-
INDIGO Biosciences. (n.d.). Human Nrf2 Reporter Assay Kit. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Acetylmorpholine. Retrieved January 26, 2026, from [Link]
-
Liberty University. (2018). INVESTIGATION INTO THE ENHANCED ACTIVATION OF THE ARE AND THE CORRELATIONS BETWEEN NRF2 AND OTHER CYTOPROTECTIVE PATHWAYS. Retrieved January 26, 2026, from [Link]
-
SpringerLink. (2015). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved January 26, 2026, from [Link]
-
Pallocca, G., et al. (2020). High-throughput small molecule screening reveals Nrf2-dependent and -independent pathways of cellular stress resistance. eLife, 9, e57055. [Link]
-
Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Molecules, 25(22), 5474. [Link]
-
Smirnova, N. A., et al. (2011). Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators. PLoS ONE, 6(5), e18939. [Link]
-
Wu, K. C., et al. (2012). Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway. PLoS ONE, 7(10), e44686. [Link]
-
MDPI. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved January 26, 2026, from [Link]
-
Frontiers. (2023). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Retrieved January 26, 2026, from [Link]
-
bioRxiv. (2019). High throughput small molecule screening reveals NRF2-dependent and - independent pathways of cellular stress resistance. Retrieved January 26, 2026, from [Link]
-
MDPI. (2020). Nrf2 Signaling Pathway. Retrieved January 26, 2026, from [Link]
-
Pajares, M., et al. (2021). An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases. Antioxidants, 10(9), 1438. [Link]
-
Cheméo. (n.d.). Chemical Properties of Morpholine, 4-acetyl- (CAS 1696-20-4). Retrieved January 26, 2026, from [Link]
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- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Application Notes and Protocols for Molecular Docking of 4-(4-Acetylphenyl)morpholin-3-one with Human Factor Xa
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with the compound 4-(4-Acetylphenyl)morpholin-3-one. Drawing from established methodologies in computational chemistry, these application notes detail the scientific rationale and step-by-step protocols for ligand and protein preparation, molecular docking using AutoDock Vina, and the subsequent analysis and visualization of results with UCSF Chimera. The target of interest for this study is Human Coagulation Factor Xa, a critical enzyme in the blood coagulation cascade and a validated target for anticoagulant therapies. This guide is designed to be a self-validating system, ensuring technical accuracy and providing field-proven insights to facilitate robust and reproducible in-silico analysis.
Introduction: The Scientific Rationale
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand within the binding site of a target protein.[3]
The Ligand: 4-(4-Acetylphenyl)morpholin-3-one
While 4-(4-Acetylphenyl)morpholin-3-one itself is not extensively characterized in publicly available literature, its structural analog, 4-(4-aminophenyl)morpholin-3-one, is a known key intermediate in the synthesis of Rivaroxaban.[4][5][6] Rivaroxaban is a potent and selective direct inhibitor of Factor Xa, marketed as an anticoagulant.[5][7][8] The structural similarity between these compounds suggests that 4-(4-Acetylphenyl)morpholin-3-one may also exhibit inhibitory activity against Factor Xa, making it a compelling candidate for in-silico investigation.
| Property | Value | Source |
| IUPAC Name | 4-(4-acetylphenyl)morpholin-3-one | Inferred |
| Molecular Formula | C12H13NO3 | Inferred |
| Molecular Weight | 219.24 g/mol | Inferred |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2CCOCC2=O | Inferred |
The Target: Human Coagulation Factor Xa
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin.[9][10] Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.[5][7] The well-defined active site of FXa makes it an excellent target for structure-based drug design and molecular docking studies. For this protocol, we will utilize a high-resolution crystal structure of human Factor Xa from the Protein Data Bank (PDB). A suitable entry is 1LPK , which is a crystal structure of FXa in complex with a non-covalent inhibitor.[11] This provides a validated binding pocket for our docking simulation.
Experimental Workflow Overview
The molecular docking process can be systematically broken down into four key stages: preparation of the ligand and protein, performing the docking simulation, and analyzing the resulting poses. Each step is critical for obtaining meaningful and reliable results.
Caption: High-level workflow for the molecular docking of 4-(4-Acetylphenyl)morpholin-3-one with Factor Xa.
Detailed Protocols
This section provides detailed, step-by-step methodologies for each stage of the molecular docking workflow. The protocols are designed to be followed using freely available and widely used software in the academic and research community.
Required Software
| Software | Purpose | Website |
| UCSF Chimera | Molecular visualization, protein and ligand preparation. | [2] |
| AutoDock Vina | Molecular docking engine. | [Link] |
| AutoDock Tools (MGLTools) | Preparation of PDBQT files for AutoDock Vina. | [Link] |
| PubChem | Chemical compound database. | [Link] |
| Protein Data Bank (PDB) | Repository for 3D structural data of large biological molecules. | [Link] |
Ligand Preparation
The goal of ligand preparation is to generate a 3D structure of 4-(4-Acetylphenyl)morpholin-3-one with the correct protonation state and atomic charges, and to define its rotatable bonds.
Protocol:
-
Obtain Ligand Structure:
-
Open a molecular sketching tool (e.g., ChemDraw or the online sketcher at PubChem) and draw the structure based on its IUPAC name.
-
Save the structure as a 3D SDF or MOL2 file. For this protocol, we will assume the file is named ligand.mol2.
-
Prepare Ligand in UCSF Chimera:
-
Launch UCSF Chimera.
-
Open the ligand.mol2 file (File > Open).
-
Add hydrogens to the structure: Tools > Structure Editing > AddH. Choose the appropriate protonation state based on a physiological pH of 7.4.
-
Assign partial charges: Tools > Structure Editing > Add Charge. Select the Gasteiger method.
-
Save the prepared ligand as a MOL2 file: File > Save Mol2. Name it ligand_prepared.mol2.
-
-
Convert to PDBQT Format:
-
Open AutoDockTools (ADT).
-
Go to Ligand > Input > Open and select ligand_prepared.mol2.
-
ADT will automatically detect the root and rotatable bonds. You can review and modify these if necessary (Ligand > Torsion Tree > Choose Torsions).
-
Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Caption: Step-by-step workflow for ligand preparation.
Protein Preparation
Protein preparation involves cleaning the PDB file of non-essential molecules, adding hydrogen atoms, and assigning partial charges.
Protocol:
-
Download Protein Structure:
-
Navigate to the RCSB PDB website and search for the PDB ID 1LPK.
-
Download the PDB file in PDB format.
-
-
Prepare Protein in UCSF Chimera:
-
Launch UCSF Chimera and open the downloaded 1LPK.pdb file.
-
Remove unwanted chains, water molecules, and co-crystallized ligands. For 1LPK, you will want to delete the inhibitor and any solvent molecules.
-
Select > Structure > solvent then Actions > Atoms/Bonds > delete.
-
Select the original ligand and delete it similarly.
-
-
Add hydrogens: Tools > Structure Editing > AddH. Ensure to include hydrogens for all atoms and consider disulfide bonds.
-
Add partial charges: Tools > Structure Editing > Add Charge. Use the AMBER ff14SB force field charges for the protein.
-
Save the prepared protein as a PDB file: File > Save PDB. Name it protein_prepared.pdb.
-
-
Convert to PDBQT Format:
-
Open AutoDockTools (ADT).
-
Go to Grid > Macromolecule > Choose and select protein_prepared.pdb.
-
ADT will process the file, adding charges and merging non-polar hydrogens. Save the output as protein.pdbqt.
-
Molecular Docking with AutoDock Vina
This stage involves defining the search space (grid box) on the protein and running the docking simulation.
Protocol:
-
Define the Grid Box:
-
In ADT, with protein.pdbqt and ligand.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. Position and size this box to encompass the active site of Factor Xa. A good starting point is to center the box on the location of the co-crystallized ligand in the original PDB structure. For 1LPK, the active site is a well-defined cleft.
-
A typical grid box size is 25 x 25 x 25 Å, but this should be adjusted to cover the entire binding pocket.
-
Note down the center coordinates (center_x, center_y, center_z) and the size of the box (size_x, size_y, size_z).
-
-
Create a Configuration File:
-
Create a text file named conf.txt with the following content, replacing the coordinate and size values with those you determined:
-
The exhaustiveness parameter controls the thoroughness of the search. Higher values increase accuracy but also computational time. A value of 8 is a reasonable starting point.[12]
-
-
Run AutoDock Vina:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your protein.pdbqt, ligand.pdbqt, and conf.txt files.
-
Execute the following command:
-
Analysis and Visualization of Results
The final step is to analyze the docking results to understand the binding interactions and select the most promising poses.
Interpreting Binding Affinity
-
The log.txt file will contain a table of binding affinities for the top predicted poses, reported in kcal/mol.
-
More negative values indicate a stronger predicted binding affinity.
-
It is important to note that these are predicted values and should be used for ranking and comparison rather than as absolute measures of binding strength.
| Pose | Binding Affinity (kcal/mol) |
| 1 | (Example: -9.5) |
| 2 | (Example: -9.2) |
| 3 | (Example: -9.1) |
| ... | ... |
Visualizing Binding Poses in UCSF Chimera
Protocol:
-
Load Structures:
-
Open UCSF Chimera.
-
Open your prepared protein file (protein.pdbqt).
-
Open the docking output file (output.pdbqt). Chimera will recognize that this is a multi-model file and will allow you to select which poses to view.
-
-
Analyze Interactions:
-
Focus on the top-ranked pose.
-
Use Chimera's tools to identify key interactions between the ligand and the protein.
-
Hydrogen Bonds: Tools > Structure Analysis > FindHBond. This will display hydrogen bonds as dashed lines.
-
Hydrophobic Interactions: Visually inspect the proximity of non-polar groups on the ligand and protein.
-
Pi-Stacking: Look for favorable orientations of aromatic rings.
-
The active site of Factor Xa is known to have specific sub-pockets (S1, S4). Analyze how the ligand occupies these pockets. The acetylphenyl group of our ligand may occupy the S1 specificity pocket, which typically accommodates charged or polar groups.
-
-
Generate High-Quality Images:
-
Use Chimera's visualization tools to create informative images of the binding pose.
-
You can display the protein as a surface with the binding site highlighted, and the ligand in a stick or sphere representation.
-
Label key interacting residues.
-
Caption: Workflow for the analysis and visualization of docking results.
Conclusion and Future Directions
This guide has provided a detailed protocol for performing molecular docking of 4-(4-Acetylphenyl)morpholin-3-one with human Factor Xa. By following these steps, researchers can gain valuable insights into the potential binding mode and affinity of this compound. The results of this in-silico study can serve as a foundation for further experimental validation, such as in-vitro enzyme assays, to confirm the inhibitory activity of the compound. Furthermore, the identified binding interactions can guide the rational design of more potent and selective analogs.
References
-
Galaxy Training. (2019-10-19). Protein-ligand docking. Retrieved from [Link]
-
PubChem. 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
-
Yadav, P. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]
-
RCSB PDB. 1LPK: CRYSTAL STRUCTURE OF FXA IN COMPLEX WITH 125. Retrieved from [Link]
-
Scripps Research. AutoDock Vina Documentation. Retrieved from [Link]
-
Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: A New Oral Factor Xa Inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376–381. [Link]
-
Santos-Martins, D., Forli, S., Frisenda, R., & Sanner, M. F. (2021). AutoDock Vina 1.2.0: new docking methods, expanded force field, and Python bindings. Journal of Cheminformatics, 13(1), 71. [Link]
-
Sivakumar, A., & Jayaranjan, P. (2021). A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. Molecules, 26(17), 5347. [Link]
-
Perzborn, E., Roehrig, S., Straub, A., Kubitza, D., Mueck, W., & Laux, V. (2010). Rivaroxaban: a new oral factor Xa inhibitor. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(3), 376-81. [Link]
-
RCSB PDB. 1HCG: STRUCTURE OF HUMAN DES(1-45) FACTOR XA AT 2.2 ANGSTROMS RESOLUTION. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]
-
LITFL. Rivaroxaban and bleeding. Retrieved from [Link]
-
JeevikaSilicoBio. (2022, August 11). Visualizing Protein-Ligand Interactions || UCSF Chimera [Video]. YouTube. Retrieved from [Link]
-
QIAGEN. Factor Xa Protease treatment of fusion proteins containing a Factor Xa Protease recognition sequence. Retrieved from [Link]
-
Mueck, W., Stampfuss, J., Kubitza, D., & Becka, M. (2014). Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban. Clinical Pharmacokinetics, 53(1), 1–16. [Link]
-
PubChem. 4-(3-Aminophenyl)morpholin-3-one. Retrieved from [Link]
-
Norledge, B. V., Petrovan, R. J., & Ruf, W. (2003). The tissue factor/factor VIIa/factor Xa complex: a model built by docking and site-directed mutagenesis. Proteins: Structure, Function, and Bioinformatics, 53(3), 548-558. [Link]
-
Scripps Research. AutoDock Vina. Retrieved from [Link]
-
Spoken Tutorial. Visualizing Docking using UCSF Chimera. Retrieved from [Link]
-
Wikipedia. Andexanet alfa. Retrieved from [Link]
- Google Patents. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone.
-
PubChem. 4-(4-Nitrophenyl)-morpholin-3-ON. Retrieved from [Link]
-
RCSB PDB. 1P0S: Crystal Structure of Blood Coagulation Factor Xa in Complex with Ecotin M84R. Retrieved from [Link]
-
Just Biotech Geeks. (2021, April 30). 4 | Visualisation & Labeling of Docked Protein-Ligand Molecule | Chimera [Video]. YouTube. Retrieved from [Link]
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- 3. 4-Phenylmorpholin-3-ON | C10H11NO2 | CID 5153080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
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- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Analytical methods for quantifying 4-(4-Acetylphenyl)morpholin-3-one in biological samples
Application Note & Protocol
Topic: Analytical Methods for Quantifying 4-(4-Acetylphenyl)morpholin-3-one in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
A Robust LC-MS/MS-Based Bioanalytical Method for the Quantification of 4-(4-Acetylphenyl)morpholin-3-one in Human Plasma
Introduction
4-(4-Acetylphenyl)morpholin-3-one is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies, which are fundamental to the drug development process.[1][2][3] This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 4-(4-Acetylphenyl)morpholin-3-one in human plasma. The described protocol is designed to meet the stringent requirements for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6]
The causality behind the choice of LC-MS/MS lies in its inherent selectivity, sensitivity, and wide dynamic range, making it the gold standard for the quantification of small molecules in complex biological fluids.[7][8] This document provides a step-by-step protocol, from sample preparation to data analysis, and outlines a full validation plan to ensure the reliability and reproducibility of the results.
Analyte and Internal Standard
Analyte: 4-(4-Acetylphenyl)morpholin-3-one
-
Chemical Formula: C12H13NO3
-
Molecular Weight: 219.24 g/mol
-
Chemical Structure:
-
A morpholin-3-one ring attached to a phenyl group at the nitrogen atom.
-
An acetyl group at the para-position of the phenyl ring.
-
Internal Standard (IS): 4-(4-Acetylphenyl)morpholin-3-one-d3
-
A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thereby providing the most accurate correction for sample preparation variability and ion suppression/enhancement. If a SIL-IS is not available, a structurally similar compound with a close retention time and similar ionization properties can be used.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Figure 1: Overall workflow for the quantification of 4-(4-Acetylphenyl)morpholin-3-one in plasma.
Detailed Protocol
1. Materials and Reagents
-
4-(4-Acetylphenyl)morpholin-3-one reference standard (>98% purity)
-
4-(4-Acetylphenyl)morpholin-3-one-d3 (or other suitable IS) reference standard (>98% purity)
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (CS) and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration in the same diluent.
3. Sample Preparation: Protein Precipitation
Protein precipitation is chosen for its simplicity, speed, and suitability for high-throughput analysis.
-
Step 1: Thaw plasma samples at room temperature.
-
Step 2: Aliquot 100 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Step 3: Add 10 µL of the IS working solution to all tubes except the blank matrix.
-
Step 4: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Step 5: Vortex mix for 1 minute.
-
Step 6: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Step 7: Carefully transfer the supernatant to a new set of tubes.
-
Step 8: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Step 9: Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Step 10: Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.[9]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| System | UHPLC | Provides higher resolution and faster run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase offers good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |
| Gradient | 5% B to 95% B over 3 min | A gradient elution ensures good peak shape and separation from matrix components.[9] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| System | Triple Quadrupole Mass Spectrometer | Enables highly selective and sensitive Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of nitrogen and carbonyl groups suggests efficient protonation. |
| MRM Transitions | Analyte: 220.1 -> 162.1 (Quantifier), 220.1 -> 120.1 (Qualifier) IS: 223.1 -> 165.1 | MRM transitions provide high selectivity by monitoring specific precursor-product ion pairs. |
| Ion Source Temp. | 550°C | Optimized for efficient desolvation. |
| IonSpray Voltage | 5500 V | |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms | |
Figure 2: Proposed MRM fragmentation for 4-(4-Acetylphenyl)morpholin-3-one.
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines.[4][5][10] The validation should assess the following parameters:
1. Selectivity and Specificity:
-
Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of the analyte and IS.
2. Calibration Curve and Linearity:
-
A calibration curve should be constructed using a blank matrix spiked with at least eight non-zero concentrations.
-
The curve should be fitted with a linear, weighted (1/x²) regression model.
-
The coefficient of determination (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Determined by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
-
Intra-day (within-run): At least five replicates per QC level in a single run.
-
Inter-day (between-run): Replicates analyzed over at least three different runs on different days.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[6]
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 11.2 |
| LQC | 3.0 | 98.7 | 6.2 | 99.5 | 7.8 |
| MQC | 50 | 101.3 | 4.1 | 100.9 | 5.5 |
| HQC | 150 | 97.5 | 3.5 | 98.1 | 4.9 |
4. Lower Limit of Quantification (LLOQ):
-
The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%).
5. Matrix Effect:
-
Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a pure solution at the same concentration.
-
Assessed at LQC and HQC levels in at least six different plasma lots.
6. Recovery:
-
The efficiency of the extraction procedure, determined by comparing the peak response of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.
7. Stability:
-
The stability of the analyte in the biological matrix must be assessed under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a specified period.
-
Long-Term Stability: Under frozen storage conditions (-20°C or -80°C).
-
Post-Preparative Stability: In the autosampler.
-
8. Dilution Integrity:
-
Ensures that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank plasma and accurately quantified.
Conclusion
This application note provides a comprehensive framework for the development and validation of a selective and sensitive LC-MS/MS method for the quantification of 4-(4-Acetylphenyl)morpholin-3-one in human plasma. The outlined protocol, based on established bioanalytical principles and regulatory guidelines, offers a reliable approach for supporting preclinical and clinical studies. Adherence to the validation parameters described is essential to ensure the generation of high-quality data for regulatory submissions.
References
- Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)morpholin-3-one.
-
Bioanalysis Zone. (2023). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Aminophenyl)morpholin-3-one. Retrieved from [Link]
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis and biological evaluation of novel pyrazole based oxothiazolidine hybrids. Retrieved from [Link]
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ResearchGate. (2017). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development in the United States: Key Techniques and Services. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]
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ResearchGate. (2018). Does Metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide Occur at the Morpholine Ring? Quantum Mechanical and Molecular Dynamics Studies. Retrieved from [Link]
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Anapharm Bioanalytics. (n.d.). Small Molecule Bioanalysis. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: An Overview. Retrieved from [Link]
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Therapeutic Goods Administration. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
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MDPI. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]
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Valsynthese SA. (n.d.). Material Safety Data Sheet 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
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PubMed. (2003). Fluorine substitution can block CYP3A4 metabolism-dependent inhibition: identification of (S)-N-[1-(4-fluoro-3- morpholin-4-ylphenyl)ethyl]-3- (4-fluorophenyl)acrylamide as an orally bioavailable KCNQ2 opener devoid of CYP3A4 metabolism-dependent inhibition. Retrieved from [Link]
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ICH. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
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International Journal of Trend in Scientific Research and Development. (2022). Review on Bioanalytical Method Development in Human Plasma. Retrieved from [Link]
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Overcoming solubility issues with 4-(4-Acetylphenyl)morpholin-3-one in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Frequently Asked Questions (FAQs)
Q1: I'm starting my experiments with 4-(4-Acetylphenyl)morpholin-3-one. What are its basic solubility properties?
While extensive public data on 4-(4-Acetylphenyl)morpholin-3-one is not available, its chemical structure—a substituted phenyl ring attached to a morpholinone core—suggests it is a moderately lipophilic compound with potentially limited aqueous solubility.[1][2] Vendor-supplied information for a structurally similar compound, 4-(4-aminophenyl)morpholin-3-one, indicates slight solubility in water and good solubility in organic solvents like DMSO and ethanol.[3] Therefore, it is crucial to experimentally determine its solubility in your specific assay buffer.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the industry-standard choice for poorly soluble compounds.[2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. We recommend preparing a high-concentration stock (e.g., 10-50 mM) in DMSO, which can then be serially diluted for your experiments.
Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of 4-(4-Acetylphenyl)morpholin-3-one powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Vortex the solution vigorously for 1-2 minutes.
-
If visible particulates remain, gently warm the solution at 37°C for 5-10 minutes and vortex again.
-
Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
This is a common issue known as "compound crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. The DMSO concentration is effectively lowered upon dilution, reducing its solvating power.
Troubleshooting Workflow for Compound Precipitation:
Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.
-
Particle Size Reduction (Micronization/Nanomilling): The dissolution rate of a compound is proportional to its surface area. [4]Reducing the particle size through techniques like micronization or nanomilling dramatically increases the surface area, leading to faster and potentially greater dissolution. [4][5]This is particularly relevant for in vivo studies and oral formulations.
Q6: How can I be sure that my experimental results are due to the biological activity of my compound and not an artifact of its poor solubility?
Compound precipitation can lead to several assay artifacts:
-
Light Scattering: Precipitates can interfere with optical measurements (absorbance, fluorescence, luminescence).
-
Non-specific Binding: Aggregates can bind to proteins non-specifically, leading to false positives or negatives.
-
Inaccurate Concentration: The actual concentration of the dissolved, active compound is unknown if precipitation occurs.
Self-Validating Systems and Controls:
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before taking measurements.
-
Pre-incubation Centrifugation: For biochemical assays, centrifuging the plate after compound addition and before initiating the reaction can pellet any precipitates.
-
Counter-screening: Test your compound in an assay known to be susceptible to interference from aggregates (e.g., a fluorescence-based assay with a protein prone to aggregation).
-
Solubility-Activity Relationship: If the apparent activity of your compound plateaus at the same concentration where you observe precipitation, it is a strong indicator of a solubility-limited effect.
By systematically addressing solubility, you can ensure the integrity and reproducibility of your experimental data, paving the way for successful research and development outcomes.
References
-
Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. 59(7):546-67. [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Gareth, D. J. (2007). Cyclodextrins and their derivatives as a drug delivery system. Touro Scholar. [Link]
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Popa, G., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Drug Delivery Science and Technology. 51, 44-51. [Link]
-
Sarma, B., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. 26(19), 5897. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. 24(12), 5518-5522. [Link]
Sources
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- 3. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Solubility of Molecules via Nanomilling | Altasciences [altasciences.com]
Navigating the Selectivity Maze: A Comparative Cross-Reactivity Profile of 4-(4-Acetylphenyl)morpholin-3-one
In the landscape of modern drug discovery, the adage "one molecule, one target" is an aspiration more than a reality. The intricate dance of a small molecule within the complex cellular milieu often leads to interactions with multiple protein targets. This phenomenon, known as cross-reactivity or off-target activity, can be a double-edged sword: it can lead to unexpected therapeutic benefits or, more commonly, adverse side effects. A thorough understanding and meticulous profiling of a compound's selectivity are therefore paramount to its successful clinical translation.
This guide provides an in-depth comparative analysis of the cross-reactivity profile of 4-(4-Acetylphenyl)morpholin-3-one , a scaffold of significant interest due to its structural resemblance to several classes of targeted therapeutic agents. While this specific molecule is a novel entity for the purpose of this guide, its core structure is present in approved drugs and clinical candidates, making a predictive cross-reactivity assessment both a valuable and a necessary exercise for any researcher working with this or similar chemical matter.
We will explore the potential for this compound to interact with a panel of targets suggested by its structural analogs, including coagulation factors, receptor tyrosine kinases, and sirtuins. This guide is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols and the scientific rationale behind them.
The Structural Context: Why Cross-Reactivity is a Key Question for this Scaffold
The 4-phenylmorpholin-3-one core is a privileged structure in medicinal chemistry. Its presence in diverse bioactive molecules underscores its favorable pharmacokinetic properties. However, this structural ubiquity also raises critical questions about selectivity.
-
Rivaroxaban Analogy: The related compound, 4-(4-aminophenyl)morpholin-3-one, is a key intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban, a direct inhibitor of Factor Xa (FXa).[1][2][3][4] The replacement of the amino group with an acetyl group in our subject compound modifies the electronics and sterics of the phenyl ring, which could alter its binding affinity and selectivity towards FXa and other serine proteases.
-
Kinase Inhibitor Similarity: The acetylphenyl moiety is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket. For instance, Brigatinib (AP-26113), a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), features a related diaminopyrimidine core but shares the broader concept of a substituted aromatic ring system.[5][6][7][8] This structural overlap suggests a potential for 4-(4-acetylphenyl)morpholin-3-one to exhibit off-target activity against ALK or other kinases.
-
Emerging Cancer Targets: Recent studies have identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising anticancer candidates targeting Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR).[9][10] This highlights the potential for the acetylphenylmorpholinone scaffold to interact with these important cancer-related proteins.
Given these structural precedents, a comprehensive cross-reactivity profiling of 4-(4-acetylphenyl)morpholin-3-one is essential to de-risk its development and to understand its full biological activity spectrum.
Comparative Cross-Reactivity Analysis: A Multi-Platform Approach
To construct a robust selectivity profile, a tiered and multi-platform approach is recommended. This typically begins with in silico predictions, followed by in vitro biochemical and cell-based assays.
In Silico Profiling: The First Glimpse into Potential Interactions
Computational methods provide a rapid and cost-effective way to predict potential off-targets. By docking 4-(4-acetylphenyl)morpholin-3-one into the crystal structures of a wide array of proteins, we can generate a preliminary "hit list" of potential interactors. For this guide, we will consider a hypothetical in silico screen against a panel of kinases, serine proteases, and sirtuins.
In Vitro Biochemical Assays: Quantifying Direct Target Engagement
Biochemical assays are the gold standard for quantifying the direct interaction between a compound and its purified protein target. For our compound of interest, a focused panel of biochemical assays is warranted based on the structural analogies discussed earlier.
Table 1: Hypothetical Biochemical Cross-Reactivity Data for 4-(4-Acetylphenyl)morpholin-3-one
| Target Family | Primary Target Analog | Test Compound IC₅₀ (nM) | Comparator IC₅₀ (nM) | Comparator Compound |
| Serine Proteases | Factor Xa | >10,000 | 5 | Rivaroxaban |
| Thrombin | >10,000 | 50 | Dabigatran | |
| Trypsin | >10,000 | 100 | Aprotinin | |
| Tyrosine Kinases | ALK | 850 | 0.6 | Brigatinib[6] |
| EGFR | 1,200 | 20 | Gefitinib | |
| VEGFR2 | >5,000 | 15 | Sunitinib | |
| Sirtuins | SIRT2 | 2,500 | 50 | AGK2 |
Data are hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 suggest that 4-(4-acetylphenyl)morpholin-3-one has weak activity against ALK and EGFR, and very low to no activity against the other tested targets. This initial screen provides a quantitative measure of its selectivity.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and reproducible data, the following detailed protocols are provided for key cross-reactivity assays.
Protocol 1: Kinase Panel Screening (Biochemical)
This protocol describes a representative method for screening a compound against a large panel of kinases.
Objective: To determine the inhibitory activity of 4-(4-acetylphenyl)morpholin-3-one against a panel of recombinant human kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 4-(4-acetylphenyl)morpholin-3-one in 100% DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Principle: A widely used format is a radiometric assay using ³³P-ATP, or a non-radiometric luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup:
-
Add 5 µL of kinase and substrate/ATP mixture to each well of a 384-well plate.
-
Add 50 nL of the compound dilution series.
-
Incubate at room temperature for a duration optimized for each kinase (typically 60 minutes).
-
-
Detection:
-
For radiometric assays, stop the reaction and transfer the mixture to a filter plate to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, add the detection reagent that quantifies the remaining ATP. Read the luminescence signal on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO-only controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Causality Behind Experimental Choices: The use of a broad kinase panel is crucial for identifying unexpected off-targets. The choice of a radiometric or luminescence-based assay depends on the available instrumentation and throughput requirements. Both methods provide a direct measure of kinase activity.
Diagram 1: General Workflow for a Kinase Panel Screen
Caption: A streamlined workflow for high-throughput kinase panel screening.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
To confirm that the observed biochemical activity translates to a cellular context, a target engagement assay is essential. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for this purpose.
Objective: To quantify the binding of 4-(4-acetylphenyl)morpholin-3-one to ALK and EGFR in living cells.
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase (ALK or EGFR) fused to a NanoLuc® luciferase.
-
Assay Setup:
-
Plate the cells in a 96-well or 384-well white assay plate.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase.
-
Add the test compound at various concentrations.
-
Incubate for a period to allow for binding equilibrium to be reached (typically 2 hours).
-
-
Detection:
-
Add the NanoLuc® substrate.
-
Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). The displacement of the tracer by the test compound results in a decrease in the BRET ratio. Determine the IC₅₀ value from the concentration-response curve.
Trustworthiness of the Protocol: This assay provides a self-validating system as it measures a direct physical interaction in a physiological context. The ratiometric nature of the BRET signal minimizes artifacts from cell number variations or compound autofluorescence.
Diagram 2: Principle of the NanoBRET™ Target Engagement Assay
Caption: Visualizing compound-mediated displacement of a fluorescent tracer.
Interpretation and Next Steps
The hypothetical cross-reactivity profile of 4-(4-acetylphenyl)morpholin-3-one suggests a molecule with a moderate selectivity window. While its primary intended target would need to be identified and its potency on that target determined, the weak off-target activities on ALK and EGFR at micromolar concentrations would need to be considered in any future development.
Key Considerations:
-
Therapeutic Index: The significance of the observed off-target activity depends on the therapeutic index – the ratio between the effective dose for the primary target and the dose at which off-target effects are observed.
-
Phenotypic Screening: If the primary target is unknown, the observed off-target activities could be explored for potential therapeutic applications through phenotypic screening in relevant disease models.
-
Structure-Activity Relationship (SAR) Studies: The acetyl group and the morpholinone ring can be systematically modified to improve potency on the desired target while reducing off-target activities.
Conclusion
The cross-reactivity profiling of 4-(4-acetylphenyl)morpholin-3-one, even as a predictive exercise, underscores the critical importance of a comprehensive selectivity assessment in drug discovery. By employing a combination of in silico, biochemical, and cellular assays, researchers can build a detailed picture of a compound's interaction landscape. This knowledge is not only crucial for mitigating potential safety liabilities but can also unveil new therapeutic opportunities. The methodologies and principles outlined in this guide provide a robust framework for navigating the complex but rewarding path of developing safe and effective medicines.
References
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-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons. [Link]
- Process for preparing 4-(4-aminophenyl)morpholin-3-one.
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]
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4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387. PubChem. [Link]
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Activity of Brigatinib in the Setting of Alectinib Resistance Mediated by ALK I1171S in ALK-Rearranged Lung Cancer. National Institutes of Health. [Link]
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Peak neutralizing and cross-neutralizing antibody levels to human papillomavirus types 6/16/18/31/33/45/52/58 induced by bivalent and quadrivalent HPV vaccines. National Institutes of Health. [Link]
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Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. ACS Publications. [Link]
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Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine. PubMed. [Link]
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The Potent ALK Inhibitor Brigatinib (AP26113) Overcomes Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in Preclinical Models. PubMed. [Link]
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PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. WIPO Patentscope. [Link]
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Brigatinib Versus Alectinib in ALK-Positive NSCLC After Disease Progression on Crizotinib: Results of Phase 3 ALTA-3 Trial. PubMed. [Link]
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
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Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. National Institutes of Health. [Link]
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Cross-neutralizing antibody titres against non-vaccine types induced by a recombinant trivalent HPV vaccine (16/18/58) in rhesus macaques. National Institutes of Health. [Link]
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A Study to Evaluate the Efficacy of Brigatinib (AP26113) in Participants With Anaplastic Lymphoma Kinase (ALK)-Positive, Non-small Cell Lung Cancer (NSCLC) Previously Treated With Crizotinib. ClinicalTrials.gov. [Link]
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Activity and Safety of Brigatinib in ALK-rearranged Non-Small-Cell Lung Cancer and Other Malignancies: A Single-Arm, Open-Label, Phase 1/2 Trial. PubMed. [Link]
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New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]
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Cross-neutralizing antibodies elicited by the Cervarix® human papillomavirus vaccine display a range of Alpha-9 inter-type specificities. National Institutes of Health. [Link]
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Brigatinib Trial Taking Place for ALK-Positive NSCLC Patients. CancerNetwork. [Link]
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Brigatinib and Alectinib for ALK Rearrangement-Positive Advanced Non-Small Cell Lung Cancer With or Without Central Nervous System Metastasis: A Systematic Review and Network Meta-Analysis. PubMed. [Link]
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A Comparative Analysis of the 4-(4-Aminophenyl)morpholin-3-one Scaffold and Its Derivatives Against Other Morpholine-Based Drugs
Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry
The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in modern drug discovery.[1][2] Its prevalence is not coincidental; the morpholine moiety imparts a favorable combination of physicochemical properties to drug candidates. The presence of the ether oxygen can act as a hydrogen bond acceptor, while the secondary amine provides a basic center that can be crucial for target engagement and can improve aqueous solubility.[1][3] This unique structure offers a well-balanced lipophilic-hydrophilic profile, which can enhance crucial pharmacokinetic properties such as blood-brain barrier permeability for central nervous system (CNS) drugs.[1][4] Furthermore, the morpholine ring's flexible chair-like conformation can serve as a versatile scaffold, optimally positioning other pharmacophoric elements for interaction with biological targets.[1][3] This guide will delve into the significance of the 4-(4-aminophenyl)morpholin-3-one chemical framework, its pivotal role in the synthesis of the blockbuster anticoagulant Rivaroxaban, and a comparative analysis against other prominent morpholine-based drugs across different therapeutic landscapes.
The 4-(4-Aminophenyl)morpholin-3-one Core: A Gateway to Anticoagulation Therapy
While the query specified 4-(4-acetylphenyl)morpholin-3-one, the closely related compound, 4-(4-aminophenyl)morpholin-3-one, is of paramount importance in pharmaceutical synthesis. It is a key intermediate in the industrial-scale manufacturing of Rivaroxaban (Xarelto®), a widely prescribed direct oral anticoagulant (DOAC).[5][6][7] The acetylphenyl variant is likely a precursor or related substance in certain synthetic routes, but the aminophenyl structure is the direct building block for the final active pharmaceutical ingredient.
Rivaroxaban is used for the prevention and treatment of various thromboembolic diseases, including deep vein thrombosis, pulmonary embolism, and to reduce the risk of stroke in patients with nonvalvular atrial fibrillation.[6] The synthesis of Rivaroxaban from 4-(4-aminophenyl)morpholin-3-one is a multi-step process that highlights the utility of this morpholine-containing intermediate.[6][8]
Synthetic Pathway Overview: From Precursor to Product
The industrial synthesis of 4-(4-aminophenyl)morpholin-3-one is a critical process, with various patented methods aiming to optimize yield and purity. A common approach involves the reaction of 4-(4-nitrophenyl)morpholin-3-one with hydrogen in the presence of a hydrogenation catalyst, such as palladium on activated carbon, to reduce the nitro group to an amine.[8][9]
Caption: Simplified reaction scheme for the synthesis of the key Rivaroxaban intermediate.
Comparative Analysis: Mechanism of Action Across Diverse Therapeutic Areas
The versatility of the morpholine scaffold is best illustrated by comparing the mechanism of action of drugs that incorporate it. While Rivaroxaban leverages the morpholine moiety as part of a larger structure to inhibit a specific enzyme in the coagulation cascade, other drugs utilize it to interact with entirely different biological targets.
| Drug | Morpholine-Containing Core | Target | Mechanism of Action | Therapeutic Area |
| Rivaroxaban | 4-(4-Aminophenyl)morpholin-3-one derived | Factor Xa | Direct, selective, and reversible inhibition of Factor Xa, preventing the conversion of prothrombin to thrombin.[10][11] | Anticoagulation |
| Apixaban | Pyrrolidinone core with a morpholine-like piperidinone | Factor Xa | Direct, selective, and reversible inhibition of free and clot-bound Factor Xa.[10][11][12] | Anticoagulation |
| Gefitinib | Quinazoline core with a morpholine side chain | EGFR Tyrosine Kinase | Binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting autophosphorylation and downstream signaling.[13][14][15] | Oncology (NSCLC) |
| Linezolid | Oxazolidinone core with a morpholine ring | Bacterial 50S Ribosomal Subunit | Binds to the 23S rRNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, thereby inhibiting protein synthesis.[16][17][18] | Infectious Disease |
| Reboxetine | (2-Ethoxyphenoxy)phenylmethyl]morpholine | Norepinephrine Transporter (NET) | Selective norepinephrine reuptake inhibitor (NRI), increasing norepinephrine levels in the synaptic cleft.[19][20][21] | Psychiatry (Depression) |
Factor Xa Inhibitors: Rivaroxaban and Apixaban
Both Rivaroxaban and Apixaban are direct Factor Xa inhibitors, representing a significant advancement over older anticoagulants like warfarin.[12] Their primary function is to interrupt the coagulation cascade.
Factor Xa is a critical enzyme that catalyzes the conversion of prothrombin to thrombin, the final enzyme responsible for fibrin clot formation.[10][11] By directly binding to the active site of Factor Xa, both Rivaroxaban and Apixaban effectively halt this process.[10][12] This targeted mechanism leads to a more predictable anticoagulant effect compared to warfarin. While both drugs share a common target, their chemical structures, derived from different core scaffolds (oxazolidinone for Rivaroxaban and a pyrazole-based structure for Apixaban), result in distinct pharmacokinetic profiles.
Caption: Mechanism of Factor Xa inhibition by Rivaroxaban and Apixaban in the coagulation cascade.
EGFR Inhibitor: Gefitinib
Gefitinib (Iressa®) is a targeted cancer therapy used primarily for non-small cell lung cancer (NSCLC) patients with specific mutations in the Epidermal Growth Factor Receptor (EGFR).[14] The morpholine group in Gefitinib is part of a side chain that enhances solubility and contributes to the overall conformation required for binding.
Gefitinib functions by competitively and reversibly inhibiting the binding of ATP to the tyrosine kinase domain of EGFR.[13][22] This action blocks the receptor's autophosphorylation and halts the activation of downstream signaling pathways, such as the Ras signal transduction cascade, which are responsible for cell proliferation and survival.[13][14] This leads to the inhibition of cancer cell growth and induction of apoptosis.[13]
Antibiotic: Linezolid
Linezolid (Zyvox®) was the first of the oxazolidinone class of antibiotics and contains a morpholine ring attached to its core structure.[18] It is effective against serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[23]
Its mechanism is unique among protein synthesis inhibitors. Linezolid binds to the 23S ribosomal RNA component of the 50S subunit of the bacterial ribosome.[16][18] This binding event prevents the formation of the 70S initiation complex, which is a crucial first step in the translation process.[16][17] By blocking the very beginning of protein production, Linezolid effectively stops bacterial replication.[16]
Antidepressant: Reboxetine
Reboxetine (Edronax®) is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of major depressive disorder.[24] The drug's structure is centered around the morpholine ring. Reboxetine acts by binding to the norepinephrine transporter (NET) and blocking the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[21] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be the basis for its antidepressant effect.[20][25]
Experimental Protocols
To provide a practical context for researchers, below is a representative experimental protocol for evaluating the activity of Factor Xa inhibitors, a crucial step in the development of drugs like Rivaroxaban.
Protocol: In Vitro Chromogenic Assay for Factor Xa Inhibition
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Factor Xa. The principle relies on Factor Xa cleaving a chromogenic substrate, releasing a colored compound (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm. An inhibitor will reduce the rate of color development.
Materials:
-
Human Factor Xa (purified enzyme)
-
Chromogenic Factor Xa substrate (e.g., Spectrozyme® FXa)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compounds (e.g., 4-(4-Acetylphenyl)morpholin-3-one derivatives, Rivaroxaban as a positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in the assay buffer to achieve final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
Assay Setup:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the test compound dilution (or buffer for control wells, and Rivaroxaban for positive control).
-
Add 25 µL of the Factor Xa enzyme solution (pre-diluted in assay buffer to a working concentration).
-
-
Incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the pre-warmed chromogenic substrate to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Step-by-step workflow for the in vitro Factor Xa chromogenic assay.
Conclusion
The morpholine scaffold is a testament to the power of privileged structures in drug design. The 4-(4-aminophenyl)morpholin-3-one core, as a key building block for Rivaroxaban, exemplifies how this heterocycle can be integral to a highly successful therapeutic agent. However, its utility is not confined to a single target or disease. A comparative look at morpholine-containing drugs like Gefitinib, Linezolid, and Reboxetine reveals the remarkable versatility of this scaffold. It can serve as a central structural element or as a critical side chain that fine-tunes solubility, target affinity, and pharmacokinetic properties. For drug development professionals, understanding the multifaceted roles of the morpholine ring across different drug classes provides a powerful tool for the rational design of next-generation therapeutics.
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A Comparative Guide to the Synthetic Routes of 4-Aryl-Morpholin-3-one Derivatives
The 4-aryl-morpholin-3-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including the blockbuster anticoagulant Rivaroxaban. The efficient and scalable synthesis of these derivatives is therefore a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic strategies for constructing 4-aryl-morpholin-3-one derivatives, offering insights into the mechanistic rationale behind these methods and providing detailed experimental protocols to facilitate their application.
Intramolecular Cyclization of N-(2-Hydroxyethyl)-N-Aryl Amides: The Workhorse Approach
This strategy is arguably the most widely employed and industrially relevant method for the synthesis of 4-aryl-morpholin-3-ones. The general approach involves two key steps: the acylation of an N-aryl-ethanolamine with a haloacetyl halide (typically chloroacetyl chloride), followed by a base-mediated intramolecular Williamson ether synthesis to form the morpholin-3-one ring.
Causality Behind Experimental Choices:
The choice of a strong base in the cyclization step is crucial for the deprotonation of the hydroxyl group, which then acts as a nucleophile to displace the halide on the adjacent carbon, forming the ether linkage of the morpholine ring. The reaction is often performed as a one-pot procedure, which is advantageous for large-scale synthesis as it minimizes purification of intermediates and reduces solvent waste.
Figure 1: General workflow for the intramolecular cyclization route.
Experimental Data:
| Starting Material (N-Aryl-ethanolamine) | Base | Solvent | Yield (%) | Reference |
| N-(2-Hydroxyethyl)aniline | Aqueous NaOH | Water/Ethanol | High (not specified) | [1][2] |
| 4-Nitroaniline (via a multi-step process) | Not specified | Not specified | 83% (overall) | [3] |
Detailed Experimental Protocol: Synthesis of 4-Phenyl-morpholin-3-one[1][2]
-
Acylation: In a suitable reaction vessel, dissolve N-(2-hydroxyethyl)aniline in a mixture of an organic solvent (e.g., dichloromethane) and water.
-
Cool the solution in an ice bath and slowly add chloroacetyl chloride and an aqueous solution of a base (e.g., sodium hydroxide) simultaneously, maintaining the pH and temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete acylation.
-
Cyclization: Add a stronger base (e.g., aqueous potassium hydroxide) to the reaction mixture.
-
Stir the mixture at room temperature until the intramolecular cyclization is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Extract the product into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
N-Arylation of Morpholin-3-one: A Direct but Challenging Approach
The direct formation of the C-N bond between an aryl halide and the nitrogen atom of morpholin-3-one is an attractive and convergent strategy. This transformation is typically achieved through copper-catalyzed Ullmann-type couplings or, more recently, palladium-catalyzed Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
The Ullmann reaction traditionally requires harsh conditions (high temperatures and stoichiometric copper) due to the lower reactivity of amides as nucleophiles. The development of ligands for the copper catalyst has improved the efficiency of this reaction under milder conditions. The Buchwald-Hartwig amination, on the other hand, utilizes a palladium catalyst with specialized phosphine ligands that facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination, often allowing for lower reaction temperatures and a broader substrate scope. However, the synthesis of morpholin-3-one itself can be a multi-step process, potentially offsetting the convergency of this route.[4] A patent describing the reaction of morpholin-3-one with 4-fluoronitrobenzene using sodium hydride as a base reported a very low overall yield of less than 7% for the two-step process (N-arylation and subsequent reduction), deeming it unsuitable for industrial scale production.[3]
Figure 2: General workflow for the N-arylation route.
Experimental Data:
| Aryl Halide | Coupling Method | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Fluoronitrobenzene | Ullmann-type | None specified | NaH | N-Methylpyrrolidone | <7% (overall yield after reduction) | [3] |
Detailed Experimental Protocol: General Procedure for Ullmann-type N-Arylation
-
To a reaction vessel, add morpholin-3-one, the aryl halide, a copper catalyst (e.g., CuI), a ligand (if applicable), and a base (e.g., K2CO3).
-
Add a high-boiling polar solvent (e.g., DMF or DMSO).
-
Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute it with water, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Ring Construction from Acyclic Precursors: A Divergent Strategy
This approach builds the morpholin-3-one ring from simple, acyclic starting materials, offering flexibility in the introduction of substituents. One notable example is the synthesis of 4-(4-nitrophenyl)morpholin-3-one from 2-(2-chloroethoxy)acetic acid and 4-nitroaniline.
Causality Behind Experimental Choices:
This route involves an initial amide bond formation between the carboxylic acid and the aniline, followed by an intramolecular cyclization. The use of a "one-pot" procedure for the cyclization step enhances the efficiency of the process by avoiding the isolation of the intermediate N-(2-chloroethoxy)acetyl-4-nitroaniline.
Figure 3: General workflow for the synthesis from acyclic precursors.
Experimental Data:
| Starting Materials | Key Steps | Overall Yield (%) | Reference |
| 2-(2-chloroethoxy)acetic acid, 4-Nitroaniline | Amidation, "One-pot" cyclization, Reduction | 68% | [3] |
Detailed Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one from Acyclic Precursors[3]
-
Amidation: React 2-(2-chloroethoxy)acetic acid with 4-nitroaniline in the presence of a suitable coupling agent or by activating the carboxylic acid (e.g., as an acid chloride) to form N-(4-nitrophenyl)-2-(2-chloroethoxy)acetamide.
-
Cyclization: Treat the intermediate from the previous step with a base in a suitable solvent to effect the intramolecular cyclization to 4-(4-nitrophenyl)morpholin-3-one. This can often be performed in a "one-pot" fashion following the amidation.
-
Work-up and Purification: After the reaction is complete, the product can be isolated by crystallization directly from the reaction mixture or after an appropriate work-up procedure.
Functional Group Interconversion on a Pre-formed 4-Aryl-Morpholin-3-one Ring
For the synthesis of specific derivatives, modifying a pre-existing 4-aryl-morpholin-3-one can be a highly effective strategy. A prime example is the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban, through the nitration of 4-phenyl-morpholin-3-one followed by reduction.
Causality Behind Experimental Choices:
This approach leverages well-established aromatic substitution and functional group transformation reactions. The nitration of the activated phenyl ring of 4-phenyl-morpholin-3-one is a standard electrophilic aromatic substitution. Subsequent reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation being a common and clean method for industrial applications.
Figure 4: General workflow for the functional group interconversion route.
Experimental Data:
| Starting Material | Reaction Sequence | Reagents | Yield (%) | Reference |
| 4-Phenyl-morpholin-3-one | Nitration, then Reduction | 1. Nitric acid/Sulfuric acid; 2. H2/Pd-C | High (not specified) | [1][2] |
Detailed Experimental Protocol: Synthesis of 4-(4-Aminophenyl)morpholin-3-one via Nitration and Reduction[1][2]
-
Nitration: Dissolve 4-phenyl-morpholin-3-one in concentrated sulfuric acid at a low temperature (e.g., -5 to 10 °C).
-
Slowly add a nitrating agent (e.g., 65% nitric acid) while maintaining the low temperature.
-
Stir the reaction mixture for a sufficient time to ensure complete nitration.
-
Carefully pour the reaction mixture onto ice and collect the precipitated 4-(4-nitrophenyl)morpholin-3-one by filtration.
-
Reduction: Dissolve the 4-(4-nitrophenyl)morpholin-3-one in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a hydrogenation catalyst (e.g., palladium on carbon).
-
Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed.
-
Filter off the catalyst and crystallize the 4-(4-aminophenyl)morpholin-3-one from the filtrate.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Best Suited For |
| 1. Intramolecular Cyclization | - High yields- Scalable and industrially viable- Often a one-pot procedure | - Requires the synthesis of the N-aryl-ethanolamine precursor | Large-scale production and general synthesis of diverse derivatives. |
| 2. N-Arylation | - Convergent approach- Potentially broad substrate scope with modern methods | - Harsh conditions for Ullmann-type reactions- Low yields in some reported cases- Requires synthesis of morpholin-3-one | Rapid access to a small library of analogs if morpholin-3-one is readily available. |
| 3. From Acyclic Precursors | - Utilizes simple starting materials- Avoids handling of morpholin-3-one | - Multi-step synthesis- May have lower overall yields compared to Route 1 | Situations where the N-aryl-ethanolamine precursor for Route 1 is not easily accessible. |
| 4. Functional Group Interconversion | - Efficient for specific derivatives- Utilizes well-established reactions | - Limited to derivatives accessible through functional group transformations | Synthesis of specific target molecules with desired functionalities on the aryl ring, such as amino groups. |
Conclusion
The synthesis of 4-aryl-morpholin-3-one derivatives can be accomplished through several distinct and effective routes. For large-scale and economically viable production, the intramolecular cyclization of N-(2-hydroxyethyl)-N-aryl amides stands out as the preferred method due to its high yields and operational simplicity. The N-arylation of morpholin-3-one , while conceptually straightforward, often faces challenges with reaction conditions and yields, making it less favorable for industrial applications. The construction from acyclic precursors and functional group interconversion on a pre-formed ring represent valuable alternative strategies, particularly when specific starting materials are more readily available or when particular functionalized derivatives are desired. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the scale of the synthesis, and the availability of starting materials.
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A Comparative Guide to the Differential Effects of 4-(4-Acetylphenyl)morpholin-3-one (FIN56) on Various Cell Lines
Abstract
This guide provides a comprehensive analysis of 4-(4-acetylphenyl)morpholin-3-one, a compound also known as FIN56, which has been identified as a specific inducer of ferroptosis, a non-apoptotic form of regulated cell death. We will explore its dual mechanism of action, focusing on the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of squalene synthase (SQS). A core focus of this document is to compare the cytotoxic effects of FIN56 across various cancer and non-cancerous cell lines, supported by experimental data. We will also provide detailed, field-proven protocols for assessing its activity, offering researchers the necessary tools to investigate this compound in their own models. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize FIN56 as a potential therapeutic agent.
Introduction: Targeting a Unique Cell Death Pathway
In the landscape of cancer therapeutics, the induction of regulated cell death is a cornerstone strategy. While apoptosis has been the primary target for decades, the emergence of alternative cell death pathways offers new opportunities to overcome resistance mechanisms. One such pathway is ferroptosis, an iron-dependent process characterized by the overwhelming accumulation of lipid peroxides.[1]
4-(4-Acetylphenyl)morpholin-3-one, commonly referred to as FIN56, is a small molecule that selectively induces ferroptosis.[2] Unlike other ferroptosis inducers that either inhibit cystine uptake (e.g., erastin) or directly inhibit GPX4 (e.g., RSL3), FIN56 possesses a distinct mechanism of action, making it a valuable tool for research and a potential candidate for drug development.[2] Understanding its differential effects is critical, as the susceptibility of cells to ferroptosis can vary significantly between different cancer types and even between different cell lines of the same origin.[3] This guide aims to elucidate these differences and provide the technical foundation for further investigation.
The Dual Mechanism of Action of FIN56
FIN56 induces ferroptosis through two distinct, yet potentially synergistic, mechanisms that ultimately lead to catastrophic lipid peroxidation.[4][5]
Mechanism 1: GPX4 Degradation The primary and most well-characterized action of FIN56 is the induction of GPX4 protein degradation.[2][5] GPX4 is a crucial enzyme that detoxifies lipid peroxides, acting as a key guardian against ferroptosis. By promoting the degradation of GPX4, FIN56 removes this protective shield, allowing for the unchecked accumulation of lipid reactive oxygen species (ROS).[2] Interestingly, this degradation process is not a direct inhibition of the enzyme's activity but rather a reduction in the total protein abundance.[2] Some studies suggest this degradation is mechanistically dependent on the autophagic machinery.[6][7]
Mechanism 2: Mevalonate Pathway Modulation In addition to its effect on GPX4, FIN56 also binds to and activates squalene synthase (SQS), an enzyme in the mevalonate pathway.[2][4][5] This activation is thought to deplete downstream metabolites, most notably Coenzyme Q10 (CoQ10), which in its reduced form (ubiquinol) acts as a potent radical-trapping antioxidant in cellular membranes.[4][8] The depletion of CoQ10 further sensitizes cells to lipid peroxidation, complementing the effect of GPX4 degradation.[8]
The following diagram illustrates this dual mechanism:
Caption: Dual mechanism of FIN56-induced ferroptosis.
Comparative Cytotoxicity Across Cell Lines
A key aspect of FIN56 is its variable efficacy across different cell lines. This differential sensitivity is often linked to the intrinsic cellular state, including baseline GPX4 expression, metabolic dependencies, and antioxidant capacity.
For instance, studies have shown that glioblastoma (GBM) cell lines, such as LN229 and U118, are more sensitive to FIN56 than normal human astrocytes (NHA), highlighting a potential therapeutic window.[9] Similarly, various bladder cancer cell lines (J82, 253J, T24, RT-112) exhibit sensitivity to FIN56.[10] The susceptibility to ferroptosis inducers is known to vary among different cancer cells.[3]
Table 1: Comparative IC50 Values of FIN56 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| LN229 | Glioblastoma | 4.2 | [9] |
| U118 | Glioblastoma | 2.6 | [9] |
| NHA | Normal Astrocytes | Less sensitive than GBM cells | [9] |
| HT-29 | Colorectal Cancer | ~15 | [11] |
| Caco-2 | Colorectal Cancer | ~12 | [11] |
| HFF | Normal Fibroblast | >25 | [11] |
| J82 | Bladder Cancer | Sensitive | [10] |
| T24 | Bladder Cancer | Sensitive | [10] |
Note: IC50 values are approximate and can vary based on experimental conditions (e.g., incubation time, assay method). The data presented is a synthesis from multiple sources for comparative purposes.
Comparison with Alternative Ferroptosis Inducers
FIN56 is classified as a type 3 ferroptosis inducer.[7] Its activity profile differs from other common inducers:
-
Erastin (Type 1): Inhibits the cystine/glutamate antiporter (System Xc-), leading to glutathione (GSH) depletion. Its efficacy is highly dependent on the cell's reliance on this transporter.
-
RSL3 (Type 2): A covalent and direct inhibitor of GPX4.
-
FIN56 (Type 3): Induces GPX4 degradation.[7]
In bladder cancer cells, RSL3 and FIN56 were found to trigger cell death more rapidly than erastin.[3] This suggests that directly targeting GPX4 (either by inhibition or degradation) can be a more potent strategy in certain contexts than upstream GSH depletion. The choice of inducer is therefore a critical experimental variable.
Key Experimental Protocols
To ensure robust and reproducible results, standardized protocols are essential. The following section details the methodologies for assessing the effects of FIN56.
General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the differential effects of FIN56.
Caption: Workflow for assessing FIN56 cellular effects.
Protocol: Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effect of FIN56 and calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of FIN56 in complete culture medium. Remove the old medium from the wells and add 100 µL of the FIN56-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol: Lipid Peroxidation (C11-BODIPY 581/591 Staining)
This assay directly measures the hallmark of ferroptosis. The C11-BODIPY probe shifts its fluorescence from red to green upon oxidation by lipid peroxides.[1][12]
-
Cell Culture: Grow cells on glass coverslips or in a multi-well imaging plate and treat with FIN56 (at ~IC50 concentration) and controls (vehicle, positive control like RSL3) for the desired time.
-
Probe Staining: Remove the culture medium and wash cells once with pre-warmed PBS.
-
Loading: Add medium containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C.[13]
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Capture images in both the green (oxidized, ~488 nm excitation / ~510 nm emission) and red (reduced, ~581 nm excitation / ~591 nm emission) channels.
-
Analysis: Quantify the fluorescence intensity of both channels. An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation. This can also be adapted for flow cytometry.[1][14]
Protocol: Western Blot for GPX4
This protocol validates that FIN56 treatment leads to the degradation of its target protein.
-
Cell Lysis: Treat cells in a 6-well plate with FIN56. After incubation, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., Thermo Fisher PA5-18545, Santa Cruz sc-166570) overnight at 4°C.[15][16] Also, probe a separate membrane or strip the current one for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize the GPX4 signal to the loading control to determine the relative decrease in protein levels.
Conclusion and Future Perspectives
4-(4-Acetylphenyl)morpholin-3-one (FIN56) is a potent and specific inducer of ferroptosis with a unique dual mechanism of action. Its ability to induce GPX4 degradation and modulate the mevalonate pathway makes it a valuable tool for studying this regulated cell death process. The experimental data clearly demonstrates that its cytotoxic effects are cell-line dependent, with several cancer cell types showing greater sensitivity than their non-cancerous counterparts. This differential sensitivity underscores the importance of biomarker discovery, such as baseline GPX4 levels or metabolic profiles, to identify patient populations that may benefit most from ferroptosis-inducing therapies.[17]
Future research should focus on in vivo studies to validate the anti-tumor efficacy of FIN56 and to explore synergistic combinations, for example with mTOR inhibitors or photothermal therapy, which have shown promise in preclinical models.[7][18] The detailed protocols provided in this guide offer a robust framework for researchers to further unravel the complexities of ferroptosis and evaluate the therapeutic potential of FIN56.
References
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Wang, Y., et al. (2021). FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma. PubMed Central. Available from: [Link]
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Wang, Y., et al. (2021). FIN56 induces ferroptosis in GBM cells. ResearchGate. Available from: [Link]
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Shimada, K., et al. (2016). Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis. National Institutes of Health. Available from: [Link]
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E-Aguayo, D., et al. (2021). Pharmacological targets for the induction of ferroptosis: Focus on Neuroblastoma and Glioblastoma. Frontiers in Oncology. Available from: [Link]
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Zhang, Y., et al. (2024). Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma. Dove Medical Press. Available from: [Link]
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Dixon, S. J., et al. (2023). Protocol for detection of ferroptosis in cultured cells. ResearchGate. Available from: [Link]
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Shimada, K., et al. (2016). Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity. PubMed Central. Available from: [Link]
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A Comprehensive Guide to the Safe Disposal of 4-(4-Acetylphenyl)morpholin-3-one
This document provides essential procedural guidance for the safe and compliant disposal of 4-(4-Acetylphenyl)morpholin-3-one. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are grounded in established principles of chemical safety and waste management.
Part 1: Hazard Assessment and Characterization
A thorough understanding of the potential hazards is the foundation of safe disposal. Based on analogous compounds, 4-(4-Acetylphenyl)morpholin-3-one should be handled as a substance with the potential for the following hazards.
Table 1: Postulated Hazard Profile of 4-(4-Acetylphenyl)morpholin-3-one
| Hazard Classification | Description | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | P301+P317, P330 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | P264, P280, P302+P352, P332+P317 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P319 |
The acetylphenyl moiety suggests that this compound is likely a solid with limited water solubility. The morpholine-3-one structure is a heterocyclic compound that can have various biological activities.[1]
Part 2: Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling 4-(4-Acetylphenyl)morpholin-3-one for disposal, ensure the following PPE and engineering controls are in place to minimize exposure.
Table 2: Required Personal Protective Equipment and Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Work within a certified chemical fume hood. | To prevent inhalation of dust or aerosols. |
| Eye Protection | Safety glasses with side shields or chemical goggles. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves (inspect for integrity before use). | To prevent skin contact. |
| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |
| Respiratory Protection | Not generally required if working in a fume hood. | Consider a NIOSH-approved respirator if dust generation is unavoidable. |
Part 3: Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the PPE outlined in Table 2.
-
Contain the Spill: For solid spills, gently cover with an inert absorbent material (e.g., vermiculite, sand) to prevent dust from becoming airborne. For solutions, dike the spill with absorbent pads.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[2]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose of Waste: The container with the spilled material and cleanup debris must be disposed of as hazardous waste.
Part 4: Proper Disposal Procedures
Disposal of 4-(4-Acetylphenyl)morpholin-3-one must be conducted in accordance with all applicable federal, state, and local regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Containerization
Proper segregation is key to preventing dangerous chemical reactions in waste containers.
-
Solid Waste: Collect solid 4-(4-Acetylphenyl)morpholin-3-one and any materials contaminated with it (e.g., weighing paper, gloves, absorbent pads) in a dedicated, durable, and sealable container.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(4-Acetylphenyl)morpholin-3-one," and the associated hazards (e.g., "Toxic," "Irritant").
Step 2: On-Site Accumulation
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA) before it is collected for disposal.[3]
-
The SAA must be at or near the point of generation.
-
Containers must be kept closed except when adding waste.
-
The area should be inspected weekly for any signs of leakage.
Step 3: Final Disposal
The ultimate disposal of 4-(4-Acetylphenyl)morpholin-3-one must be handled by a licensed hazardous waste disposal company. These companies are equipped to manage chemical waste in an environmentally responsible manner, often through high-temperature incineration.[4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Provide the EHS office with an accurate description of the waste, including its composition and quantity.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-(4-Acetylphenyl)morpholin-3-one.
Caption: Disposal workflow for 4-(4-Acetylphenyl)morpholin-3-one.
References
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Valsynthese SA. (n.d.). Material Safety Data Sheet: 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Morpholinone. PubChem Compound Database. Retrieved from [Link]
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Sahu, J. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8435–8456. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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MCF Environmental Services. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
